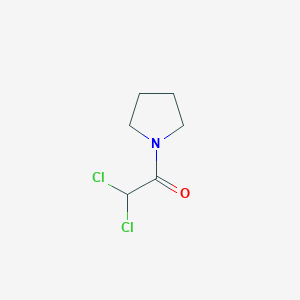

1-(Dichloroacetyl)-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWMOLMAXYKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403097 | |

| Record name | 2,2-Dichloro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-01-7 | |

| Record name | 2,2-Dichloro-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20266-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Dichloroacetyl Pyrrolidine and Its Derivatives

Direct N-Acylation Approaches

Direct N-acylation involves the reaction of pyrrolidine (B122466), a cyclic secondary amine, with a suitable dichloroacetylating agent. This method is favored for its straightforwardness and efficiency in forming the stable amide bond. The nucleophilic nitrogen of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the acylating reagent, leading to the formation of 1-(dichloroacetyl)-pyrrolidine.

Acylation of Pyrrolidine with Dichloroacetylating Reagents

Dichloroacetyl chloride is a highly reactive acylating agent commonly employed for the synthesis of dichloroacetamides. While specific literature on the dichloroacetylation of unsubstituted pyrrolidine is not extensively detailed, analogous reactions with pyrrolidine derivatives, such as L-proline, provide valuable insights into the reaction conditions.

The reaction of L-proline with chloroacetyl chloride has been shown to proceed efficiently in a suitable solvent. bath.ac.ukresearchgate.net For instance, the N-acylation of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) has been reported to yield the corresponding N-acylated product in high yield within a relatively short reaction time. bath.ac.uk This suggests that similar conditions could be applicable for the dichloroacetylation of pyrrolidine. The use of an aprotic organic solvent like dichloromethane (B109758) or chloroform, in the presence of an organic base such as triethylamine (B128534), is also a common practice for such acylations. researchgate.net

Table 1: Illustrative Reaction Conditions for N-Acylation of a Pyrrolidine Derivative with an Acyl Chloride

| Reactant | Acylating Agent | Solvent | Temperature | Time | Yield | Reference |

| L-proline | Chloroacetyl chloride | THF | Reflux | 2 h | 81% | bath.ac.uk |

Note: This data is for the chloroacetylation of L-proline, a substituted pyrrolidine, and serves as an analogous example.

Dichloromeldrum's acid (DiCMA) has emerged as a practical and environmentally friendly alternative for the dichloroacetylation of amines. stackexchange.comnih.gov It is a bench-stable, non-volatile solid, which makes it easier and safer to handle compared to the highly reactive and corrosive dichloroacetyl chloride. stackexchange.com

The reaction with DiCMA typically proceeds under mild, ambient conditions and offers the significant advantage of a simplified work-up procedure. The only byproducts of the reaction are acetone (B3395972) and carbon dioxide, which are volatile and easily removed, often eliminating the need for column chromatography for product purification. stackexchange.comdntb.gov.ua While specific studies on the reaction of DiCMA with pyrrolidine are not extensively documented, its successful application with a wide range of anilines and alkyl amines suggests its potential for the efficient synthesis of this compound. stackexchange.comnih.govdntb.gov.ua Products are generally formed in good to excellent yields when using reagent-grade solvents. stackexchange.comdntb.gov.ua

Optimization of Reaction Conditions for Acylation

To maximize the yield and purity of this compound, optimization of various reaction parameters is essential. These include the choice of solvent, reaction temperature, and in some specialized setups, pressure.

The solvent plays a critical role in the N-acylation of amines. It not only dissolves the reactants but also influences the nucleophilicity of the amine and the stability of the transition state, thereby affecting the reaction rate.

For the acylation of pyrrolidine, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (B52724) are commonly considered. The nucleophilicity of pyrrolidine can be influenced by the solvent's ability to form hydrogen bonds. For instance, studies on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures have shown that the reaction rate can be non-linear with changes in solvent composition, highlighting the complex role of solvent-solute interactions.

Kinetic studies on the reactions of pyrrolidine with various electrophiles have been conducted, though specific kinetic data for its dichloroacetylation is scarce. The reaction is generally expected to follow second-order kinetics, being first order in both pyrrolidine and the acylating agent. The rate of reaction would be highly dependent on the electrophilicity of the acylating agent and the nucleophilicity of the pyrrolidine nitrogen.

Temperature is a key parameter in controlling the rate of acylation. For highly reactive acylating agents like dichloroacetyl chloride, the reaction can often be conducted at room temperature or below to control the exothermicity and minimize side reactions. However, as demonstrated in the analogous chloroacetylation of L-proline, elevated temperatures (reflux) can significantly increase the reaction rate and lead to higher yields in a shorter time. bath.ac.uk When using a less reactive acylating agent or for less nucleophilic amines, heating is often necessary to drive the reaction to completion.

The effect of pressure on the N-acylation of amines is less commonly explored in standard laboratory syntheses. However, in continuous-flow systems, pressure can be a significant parameter. Studies on the N-acetylation of secondary amines in a continuous-flow reactor have shown that applying a modest pressure can lead to increased conversion. researchgate.netnih.gov While this is for a different type of acylation, it suggests that for industrial-scale synthesis or in specialized reactor setups, pressure could be a parameter for optimization.

Catalyst Influence on Acylation Efficiency

The efficiency of the acylation of pyrrolidine with dichloroacetyl chloride can be significantly influenced by the choice of catalyst. Catalysts can enhance the reaction rate and, in some cases, improve the selectivity of the acylation process. While the acylation of secondary amines like pyrrolidine with a reactive acyl chloride can often proceed without a catalyst, particularly in the presence of a base to neutralize the HCl byproduct, catalysts are employed to achieve milder reaction conditions and improve yields.

Research into the acylation of various arenes has demonstrated the effectiveness of certain catalysts. For instance, zinc oxide (ZnO) has been utilized as a mild and efficient catalyst for the mono-acylation of arenes using dichloroacetyl chloride at room temperature. researchgate.net This method is noted for its selectivity, yielding only mono-acylated products, likely because the coordination of the acyl group with the catalyst deactivates the product against further acylation. researchgate.net This principle can be extended to the N-acylation of amines, where mild catalysts can prevent side reactions or over-acylation.

The table below summarizes findings on catalytic acylation relevant to the synthesis of acylated compounds.

| Catalyst | Acylating Agent | Substrate | Key Findings |

| Zinc Oxide (ZnO) | Dichloroacetyl chloride | Arenes (e.g., Toluene, Anisole) | Provides selective mono-acylation under mild, room temperature conditions. The catalyst can be recovered and reused. researchgate.net |

| Pyridine (as base/catalyst) | Acyl Chlorides | 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide | Influences the regioselectivity of the acylation, leading to 3-acyloxy-2-methyl-1-pyrroline derivatives. researchgate.net |

Purification Strategies for Enhanced Yields and Purity

Achieving high yield and purity of this compound and its derivatives necessitates effective purification strategies. Common methods employed include crystallization, solvent extraction and washing, and chromatography.

Crystallization is a primary technique for purifying solid products. The choice of solvent is critical; for instance, in the synthesis of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the crude product was stirred in hexane (B92381), cooled, and allowed to stand to induce crystallization of the pure compound. beilstein-journals.org Another approach involves using a mixed solvent system, such as ethyl acetate (B1210297) and isopropyl ether, to facilitate crystallization. google.com

Workup procedures involving solvent extraction and washing are crucial for removing impurities. After the acylation reaction, the mixture is often filtered to remove any precipitated salts (like triethylamine hydrochloride). google.com The filtrate can then be washed with aqueous solutions, such as saturated sodium bicarbonate, to neutralize excess acid and remove water-soluble byproducts. google.com In some syntheses, an aqueous workup is avoided entirely to prevent hydrolysis of the product; instead, the reaction mixture is concentrated, and the residue is purified directly. beilstein-journals.org

For more challenging separations or to achieve very high purity, chromatographic techniques are employed. Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. ntu.edu.sg The progress of the purification can be monitored by thin-layer chromatography (TLC). beilstein-journals.orggoogle.com

The following table outlines common purification strategies.

| Purification Method | Description | Example Application |

| Crystallization | The crude product is dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities in the solution. | The crude product was stirred in toluene, filtered, and the filtrate was concentrated. The resulting oil was stirred in hexane and cooled to 0–5 °C to afford the crystallized product. beilstein-journals.org |

| Solvent Washing/Extraction | The product is dissolved in an organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate) to remove acids and water-soluble impurities. | The reaction mixture was dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. google.com |

| Non-Aqueous Workup | To avoid potential hydrolysis of the product, the reaction mixture is processed without water. Side products are neutralized and removed by filtration. | After the reaction, ammonium (B1175870) bicarbonate was added to neutralize acid. The mixture was then filtered and concentrated without an aqueous wash. beilstein-journals.org |

| Column Chromatography | The product mixture is passed through a column of stationary phase (e.g., silica gel) and separated based on differential adsorption of its components. | Flash column chromatography is a standard method for purifying reaction products in organic synthesis. ntu.edu.sg |

Multistep Synthetic Routes Involving Pyrrolidine Ring Formation and Subsequent Acylation

Construction of Pyrrolidine Ring Precursors

L-Proline and its derivatives are highly valuable chiral precursors for the synthesis of substituted pyrrolidines. mdpi.commdpi.com Their rigid cyclic structure and pre-existing stereocenter make them ideal starting materials for creating optically pure compounds. mdpi.com A common strategy involves the direct functionalization of the L-proline scaffold.

A practical route for synthesizing compounds structurally similar to this compound, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts directly from L-proline. beilstein-journals.orgnih.govresearchgate.net In this synthesis, L-proline is first N-acylated with chloroacetyl chloride. The reaction is typically performed by refluxing L-proline with the acyl chloride in a solvent like tetrahydrofuran (THF). beilstein-journals.org This step directly introduces the N-acyl group onto the pyrrolidine ring. The carboxylic acid moiety of the resulting N-acylated proline is then converted into other functional groups. For example, it can be transformed into an amide and subsequently dehydrated to a nitrile. beilstein-journals.orgresearchgate.net This approach leverages the readily available and inexpensive L-proline to build complex pyrrolidine derivatives efficiently. beilstein-journals.org

A powerful and efficient method for constructing highly substituted pyrrolidine rings is the one-pot nitro-Mannich/hydroamination cascade reaction. acs.orgnih.gov This methodology combines organocatalysis and gold catalysis to rapidly build molecular complexity from simple precursors. acs.orgrsc.org

The process begins with an asymmetric bifunctional organocatalytic nitro-Mannich reaction between a protected imine and a nitroallene. nih.govacs.org This is followed by a gold-catalyzed allene (B1206475) hydroamination reaction, which triggers the cyclization to form the pyrrolidine ring. acs.org This cascade approach is highly resource-efficient as it avoids the need to isolate intermediate compounds. acs.orgrsc.org The resulting trisubstituted pyrrolidine derivatives are typically formed in good yields with excellent control over both diastereoselectivity and enantioselectivity. nih.govacs.org

| Catalytic System | Reaction Type | Key Features | Outcome |

| Bifunctional Organocatalyst + Gold Catalyst | Nitro-Mannich/Hydroamination Cascade | One-pot sequential procedure. nih.gov | Good to moderate yields (32-67%) and excellent enantioselectivities (85-96% ee). acs.org |

| Base + Gold(I) Catalyst | Nitro-Mannich/Hydroamination Cascade | Forms substituted pyrrolidines with three stereocenters. rsc.orgrsc.org | High yields with good to excellent diastereoselectivities. rsc.orgrsc.org |

Various metal-catalyzed cyclization reactions provide versatile routes to the pyrrolidine core structure. These methods often feature high efficiency and tolerance for a wide range of functional groups.

Iridium-Catalyzed Cycloadditions: An iridium-catalyzed reductive process can generate azomethine ylides from tertiary amides. These ylides then undergo a [3+2] dipolar cycloaddition with alkenes to form functionalized pyrrolidines in a one-pot reaction. acs.orgunife.it This method is notable for its ability to construct the five-membered ring with control over newly formed stereogenic centers. acs.org

Copper-Catalyzed Aminations: Copper catalysts can facilitate the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org This reaction provides a direct way to form the pyrrolidine ring from a linear amine precursor under mild conditions. acs.org Another copper-catalyzed approach involves a three-component tandem sequence of amination, cyanation, and alkylation starting from an amine-tethered alkyne, which yields α-cyano pyrrolidines. nih.gov

Rhodium and Other Transition Metals: Dirhodium catalysts can promote intramolecular nitrene insertion into sp³ C-H bonds to yield N-unprotected pyrrolidines. organic-chemistry.org Additionally, transition metals like cobalt are used in [2+2+2] cycloaddition reactions of nitrogen-linked diynes with unsaturated molecules to construct pyrrolidine-based systems. researchgate.net Heterogeneous catalysts, such as rhodium on alumina (B75360) (Rh/Al₂O₃), are effective for the complete hydrogenation of substituted pyrroles to afford functionalized pyrrolidines with high diastereoselectivity. acs.org

The table below compares several metal-catalyzed approaches for pyrrolidine synthesis.

| Metal Catalyst | Reaction Type | Key Features |

| Iridium | Reductive Azomethine Ylide Generation / [3+2] Cycloaddition | Forms polysubstituted pyrrolidines from tertiary amides and alkenes. acs.orgunife.it |

| Copper | Intramolecular C-H Amination | Cyclization of N-fluoride amides with high regio- and chemoselectivity. acs.org |

| Rhodium | Hydrogenation of Pyrroles | Reduces substituted pyrroles to pyrrolidines with excellent diastereoselectivity. acs.org |

| Cobalt/Rhodium | [2+2+2] Cycloaddition | Constructs pyrrolidine-fused systems from diynes and isocyanates. researchgate.net |

Intramolecular Amination of Organoboronates

A modern approach to constructing the pyrrolidine ring involves the intramolecular amination of organoboronates. organic-chemistry.orgnih.gov This method provides a pathway to azacycles like pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgnih.gov A key advantage of this strategy is its high degree of stereospecificity, which allows for the formation of enantiomerically enriched azacycles. nih.gov The process can be designed to be site-selective when using bis(boronate) substrates, leading to the creation of boronate-containing pyrrolidines that can be used as versatile heterocyclic building blocks for further chemical modifications. organic-chemistry.orgnih.gov

This synthetic route is notable for its ability to form various substituted azacycles, including those bearing functional groups such as alkenes and furans. organic-chemistry.org The reaction mechanism leverages reagents like methoxyamine pretreated with n-BuLi or KOt-Bu, which facilitates the amination process without the need for highly Lewis acidic conditions. organic-chemistry.org

Functionalization of Pyrrolidine Intermediates with Dichloroacetyl Groups

Once the pyrrolidine core is established, the critical step is the introduction of the dichloroacetyl moiety. This is typically achieved through acylation reactions on pyrrolidine or its derivatives.

The functionalization of pyrrolidine intermediates is a key strategy in the synthesis of complex molecules. A practical route for synthesizing related compounds like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from the readily available amino acid L-proline. beilstein-journals.orgresearchgate.net In this process, the carboxylic acid of an N-acylated pyrrolidine is converted into a carboxamide. beilstein-journals.org For example, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be treated with dicyclohexylcarbodiimide (B1669883) (DCC) in dichloromethane, followed by the addition of ammonium bicarbonate, to yield the corresponding (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. beilstein-journals.orgnih.gov This transformation is a crucial step in multi-step syntheses of more complex pyrrolidine derivatives. nih.gov

Table 1: Reagents for Carboxamide Formation

| Precursor | Reagents | Solvent | Product |

|---|

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. acs.orgacs.org These principles can be applied to the synthesis of this compound and its derivatives to improve sustainability.

The twelve principles of green chemistry provide a framework for this evaluation, including waste prevention, atom economy, use of less hazardous syntheses, and designing for energy efficiency. acs.orgnih.gov

Key green chemistry considerations in the synthesis of chloroacetylated pyrrolidine derivatives include:

Reduce Derivatives : The synthesis starting from L-proline, where the chloroacetyl group also serves as a protecting group, is a prime example of minimizing derivatization. beilstein-journals.orgresearchgate.net This avoids additional reaction steps for protection and deprotection, which saves reagents and reduces waste generation. nih.gov

Use of Renewable Feedstocks : L-proline is a naturally occurring amino acid, making it a renewable feedstock, which is preferable to depleting resources. nih.gov

Catalysis : Shifting from stoichiometric reagents to catalytic alternatives can significantly improve the efficiency of a synthesis by lowering energy requirements and reducing waste. nih.govedu.krd

Scale-Up Considerations and Process Development

Translating a synthetic route from a laboratory scale to industrial production requires careful process development and optimization. nih.gov The primary goals are to ensure safety, consistency, cost-effectiveness, and high yield.

For pyrrolidine derivatives, a major driver for process development is the need for bulk quantities of key intermediates for pharmaceutical research and development. nih.gov A practical synthesis must be robust and scalable. nih.gov

Table 2: Comparison of Synthetic Routes for a Key Pyrrolidine Intermediate

| Feature | Earlier Route | Improved Process | Rationale for Change (Process Development) |

|---|---|---|---|

| Starting Material | L-prolinamide researchgate.net | L-proline researchgate.net | L-proline is less expensive and more readily available. researchgate.net |

| Strategy | Requires N-protection/deprotection researchgate.net | Chloroacetyl group acts as a protecting group beilstein-journals.org | Simplifies the process, reduces steps, and improves atom economy. |

| Isolation | Complicated isolation method researchgate.net | Simplified work-up avoiding aqueous media researchgate.net | Improves yield by preventing loss of water-soluble product and simplifies manufacturing. researchgate.net |

Key enhancements during the scale-up of related syntheses often involve redesigning coupling steps to avoid the need for chromatography, which is often not feasible on a large scale. researchgate.net The optimization of reaction conditions, such as solvent choice and temperature, is crucial for making a process suitable for large-scale synthesis while maintaining high purity and yield. nih.gov

Reactivity and Reaction Mechanisms of 1 Dichloroacetyl Pyrrolidine

Chemical Transformations of the Dichloroacetyl Moiety

The dichloroacetyl group is the primary site of reactivity in 1-(dichloroacetyl)-pyrrolidine. The presence of two chlorine atoms on the alpha-carbon and the carbonyl group makes this part of the molecule susceptible to a variety of chemical transformations.

Nucleophilic Displacement Reactions

The carbon atom of the carbonyl group in this compound is electrophilic, a characteristic enhanced by the adjacent electron-withdrawing chlorine atoms. futurelearn.com This makes it a prime target for nucleophilic attack. These reactions typically proceed through a nucleophilic acyl substitution mechanism. futurelearn.comndl.gov.in In this two-step process, the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated to regenerate the carbonyl group. In the case of reactions at the acyl carbon, the leaving group would be the pyrrolidine (B122466) amide, which is generally a poor leaving group, making this type of substitution less common.

More frequently, the alpha-carbon, bearing the two chlorine atoms, is the site of nucleophilic substitution. The chlorine atoms are good leaving groups, and their displacement by various nucleophiles is a key reaction pathway. The chemical reactivity of similar N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This suggests that this compound would readily react with a variety of nucleophiles, leading to the substitution of one or both chlorine atoms.

The general mechanism for nucleophilic substitution at the alpha-carbon involves the direct attack of a nucleophile, displacing a chloride ion. This reaction can be facilitated by the polarization of the C-Cl bond.

Table 1: Examples of Nucleophilic Displacement Reactions on Related α-Halo Amides

| Nucleophile | Substrate | Product Type | Reference |

| Amines | N-aryl 2-chloroacetamides | N-aryl 2-(amino)acetamides | researchgate.net |

| Oxygen Nucleophiles (e.g., hydroxides, alkoxides) | N-aryl 2-chloroacetamides | N-aryl 2-hydroxy/alkoxyacetamides | researchgate.net |

| Sulfur Nucleophiles (e.g., thiols) | N-aryl 2-chloroacetamides | N-aryl 2-(thio)acetamides | researchgate.net |

Reductive Dechlorination Pathways

Reductive dechlorination is a chemical reaction that involves the removal of a chlorine atom from a molecule and its replacement by a hydrogen atom. wikipedia.org This process is a significant pathway for the transformation of chlorinated organic compounds. For dichloroacetamides, this reaction can be achieved using various chemical reagents.

One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) catalyzed by zero-valent iron nanoparticles (ZVI-NPs). mdpi.com This system has been shown to efficiently dechlorinate dichloroacetamide to non-toxic acetamide (B32628) and acetic acid. mdpi.com The reaction mechanism is thought to involve either a hydrogen transfer or an electron transfer process, both of which would lead to the formation of a radical intermediate. mdpi.com

Another approach to the reductive dechlorination of dichloroacetamides is through the use of Fe(II)-amended iron (hydr)oxide minerals like hematite (B75146) in anaerobic abiotic systems. rsc.org Dichloroacetamide safeners used in herbicide formulations have been observed to undergo reductive dechlorination under these conditions. rsc.org

Table 2: Reagents and Systems for Reductive Dechlorination of Dichloroacetamides

| Reagent/System | Description | Products | Reference |

| NaBH₄ / ZVI-NPs | Sodium borohydride catalyzed by zero-valent iron nanoparticles. | Acetamide, Acetic Acid | mdpi.com |

| Fe(II) + Hematite | Anaerobic system with Fe(II)-amended hematite. | Monochloroacetamide, Acetamide | rsc.org |

| Cr(H₂O)₆²⁺ | A model homogeneous reductant. | Dechlorinated products | rsc.org |

Hydrolysis Mechanisms

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. youtube.com Generally, amides are relatively resistant to hydrolysis, requiring heating with strong acids or bases for the reaction to proceed at a reasonable rate. youtube.com

Under acidic conditions, the hydrolysis of an amide begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination steps to yield a carboxylic acid and the protonated amine. youtube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. The final products are a carboxylate salt and the neutral amine. youtube.com

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring, while generally less reactive than the dichloroacetyl moiety, can also participate in chemical transformations. The presence of the N-acyl group, however, significantly modulates the reactivity of the nitrogen atom and the adjacent carbon atoms.

Transformations at the Nitrogen Atom

Pyrrolidine itself is a secondary amine and exhibits typical basic and nucleophilic properties. wikipedia.org However, in this compound, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces the basicity and nucleophilicity of the nitrogen atom. futurelearn.com

As a result, reactions that typically occur at the nitrogen of a secondary amine, such as alkylation or acylation, are much less favorable for this compound. The nitrogen atom is effectively "deactivated" by the electron-withdrawing dichloroacetyl group. While protonation of the nitrogen can still occur under strongly acidic conditions, its basicity is considerably lower than that of unsubstituted pyrrolidine.

Functionalization of Ring Carbon Atoms (e.g., C-H activation)

The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. In the context of N-acyl heterocycles like this compound, the amide functionality can act as a directing group to facilitate the selective activation of C-H bonds on the pyrrolidine ring. nih.govsnnu.edu.cnrsc.org

Palladium-catalyzed C-H bond functionalization, for instance, often employs a directing group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. nih.govsnnu.edu.cn The amide group in N-acyl compounds can serve this purpose. nih.gov This strategy has been successfully applied to the functionalization of amino acids and peptides, where bidentate directing groups enable selective C-H activation at the β- and γ-positions. rsc.org

While specific examples of C-H activation on this compound are not detailed in the available literature, the principles of directing group-assisted C-H functionalization suggest that the N-dichloroacetyl group could potentially direct the substitution at the C2 or C5 positions of the pyrrolidine ring. The feasibility and regioselectivity of such reactions would depend on the specific catalyst system and reaction conditions employed.

Ring Expansion and Contraction Reactions

No studies detailing the ring expansion or contraction reactions of this compound could be located. While the literature contains examples of pyrrolidine ring transformations, these are typically associated with other derivatives and different activating groups. For instance, transformations are sometimes induced by deoxyfluorinating reagents on α-hydroxyphosphonates derived from proline, leading to ring-expanded piperidine (B6355638) derivatives. rsc.org Another study unveiled a mechanism for the contraction of certain pyrrolidine derivatives to cyclobutanes through the formation of 1,4-biradical intermediates, a reaction pathway not documented for the dichloroacetyl derivative. nih.gov

Mechanistic Investigations and Reaction Intermediates

Detailed mechanistic investigations specific to this compound are absent from the available literature. This includes a lack of data for the specified sub-sections:

Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR)

No publications were found that utilize in-situ spectroscopic techniques like ReactIR to monitor the progress of reactions involving this compound. Such studies are crucial for understanding reaction kinetics and identifying transient intermediates but have not been applied to this specific compound.

Isotopic Labeling Studies for Pathway Elucidation

The use of isotopic labeling to elucidate the reaction pathways of this compound has not been reported. Isotopic labeling is a powerful technique for tracking the movement of atoms through a reaction mechanism. wikipedia.orgthieme-connect.de While the general principles of this method are well-documented, its specific application to unraveling the reactivity of the dichloroacetyl group on a pyrrolidine ring is not present in the literature.

Computational Validation of Proposed Mechanisms

Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, transition states, and intermediates. researchgate.net However, no specific computational studies validating proposed mechanisms for reactions of this compound were identified. Existing DFT studies on related structures focus on different aspects, such as the mechanism of pyrrolidine contraction to cyclobutanes or the synthesis of pyrrolidines via intramolecular C-H amination. nih.govnih.gov

Computational and Theoretical Investigations of 1 Dichloroacetyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other characteristics, offering a powerful lens through which to examine 1-(Dichloroacetyl)-pyrrolidine.

Electronic Structure and Reactivity Predictions

By employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), researchers can model the electronic structure of this compound. These calculations yield critical information about the distribution of electrons within the molecule, which is key to predicting its reactivity.

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and the chlorine atoms are expected to be electron-rich, while the carbonyl carbon and the adjacent dichloromethyl carbon are likely electrophilic centers.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the polarity of bonds and the reactivity of different sites.

These computational outputs allow for the prediction of how this compound might interact with other reagents, identifying the most probable sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability |

Transition State Analysis for Reaction Pathways

Quantum chemistry is instrumental in mapping out potential reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. For this compound, this could involve studying its hydrolysis, substitution reactions at the dichloromethyl group, or reactions involving the pyrrolidine (B122466) ring.

By modeling the geometry and energy of reactants, products, and transition states, chemists can calculate the activation energy (Ea) for a proposed reaction pathway. Comparing the activation energies of different possible mechanisms allows researchers to determine the most likely reaction pathway. This information is crucial for understanding the molecule's stability and its transformation into other chemical entities.

Conformational Analysis and Pseudorotation Studies

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. The specific conformation can significantly influence a molecule's biological activity and physical properties. The study of these conformations is a key aspect of the theoretical investigation of this compound.

The acylation of the nitrogen atom, as in this compound, has a notable effect on the conformational preferences of the pyrrolidine ring. The ring dynamically interconverts between various "envelope" and "twisted" forms. This dynamic behavior is often described by the concept of pseudorotation, which maps the puckering coordinates onto a single phase angle (P) and a maximum puckering amplitude (Φmax).

Computational methods, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the preferred conformations. These studies reveal that substituents on the ring and on the nitrogen atom can "lock" the ring into a preferred conformation or alter the energy landscape of the pseudorotation circuit. For instance, the bulky and electronegative dichloroacetyl group is expected to create a distinct conformational preference compared to an unsubstituted pyrrolidine.

Table 2: Representative Pseudorotation Parameters for Substituted Pyrrolidines

| Conformation Type | Pseudorotation Phase Angle (P) | Description |

|---|---|---|

| C2-endo (North) | 0° | Atom C2 is puckered up |

| C3-exo (North-East) | 36° | Atom C3 is puckered down |

| C4-endo (East) | 72° | Atom C4 is puckered up |

| C1-exo (South-East) | 108° | Atom C1 is puckered down |

| C2-exo (South) | 180° | Atom C2 is puckered down |

Molecular Dynamics Simulations to Predict Solution Behavior

While quantum calculations provide insights into static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound can predict its behavior in a solution, such as water or an organic solvent, providing a dynamic picture of its interactions and conformational flexibility.

In a typical MD simulation, the molecule is placed in a simulated "box" of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over short time steps (femtoseconds).

Key insights from MD simulations include:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: The transitions between different ring puckers and the rotation of the dichloroacetyl group in a solution environment.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule (e.g., the carbonyl oxygen) and protic solvents.

Stability: Observing the molecule's structural integrity over the simulation time.

These simulations are invaluable for understanding how the environment influences the molecule's shape and properties, bridging the gap between theoretical calculations and real-world behavior.

Cheminformatics and Chemical Space Exploration for Derivatives

Cheminformatics applies computational tools to analyze large collections of chemical data. For this compound, these techniques can be used to explore its "chemical space"—a multidimensional space where each molecule is a point, and proximity indicates structural similarity.

By generating a virtual library of derivatives of this compound (e.g., by varying substituents on the ring or replacing the chlorine atoms), researchers can use cheminformatics to:

Calculate Molecular Descriptors: Quantify various properties for each derivative, such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of rotatable bonds.

Visualize Chemical Space: Use dimensionality reduction techniques like Principal Component Analysis (PCA) to create 2D or 3D maps of the library, revealing the diversity and clustering of the designed compounds.

Identify Structure-Activity Relationships (SAR): If activity data is available, these maps can help identify which structural features are correlated with desired properties.

This exploration helps in understanding the scope of possible modifications and in rationally selecting which new derivatives to synthesize.

Generative Models for Molecular Design

A cutting-edge approach in cheminformatics is the use of generative models for de novo molecular design. These are artificial intelligence (AI) models, such as Variational Autoencoders (VAEs) or Generative Adversarial Networks (GANs), that can "learn" the underlying patterns of chemical structures from a large dataset of existing molecules.

Table 3: Workflow for Generative Design of this compound Derivatives

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Data Collection | Assemble a dataset of pyrrolidine-containing molecules. | Chemical databases (e.g., ChEMBL) |

| 2. Model Training | Train a generative model on the chemical structures. | VAE, GAN, Recurrent Neural Networks (RNN) |

| 3. Fine-Tuning | Fine-tune the model on a smaller set of active compounds. | Transfer Learning |

| 4. Generation | Generate novel molecules from the model's learned space. | Latent space sampling |

| 5. Filtering & Scoring | Evaluate generated molecules for desired properties. | QSAR models, docking scores, property filters |

Synthetic Accessibility Scoring

Synthetic Accessibility (SA) scoring is a computational method used to estimate the ease with which a molecule can be synthesized. This score is a valuable metric in drug discovery and chemical research, as it helps to prioritize compounds that are more likely to be successfully produced in a laboratory setting. The score is typically calculated on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize).

The calculation of an SA score is based on an analysis of the molecule's structure, taking into account factors such as the complexity of the carbon skeleton, the presence of stereocenters, and the nature of the functional groups. The algorithm often breaks the molecule down into fragments and compares these fragments to a database of known, easily obtainable starting materials.

For this compound, the structure is relatively simple. It consists of a common pyrrolidine ring N-acylated with a dichloroacetyl group. Both pyrrolidine and derivatives of dichloroacetic acid are readily available commercial products. Therefore, it is anticipated that this compound would have a favorable synthetic accessibility score, indicating that it is relatively easy to synthesize. While specific proprietary database scores for this exact compound are not publicly detailed, its straightforward construction from common precursors suggests a low complexity.

Below is an illustrative table representing typical parameters considered in a synthetic accessibility analysis for a compound like this compound.

Table 1: Illustrative Synthetic Accessibility Parameters

| Parameter | Contribution to Complexity | Analysis for this compound | Estimated Score Contribution |

|---|---|---|---|

| Fragment Complexity | Higher complexity increases the score | Composed of two simple fragments: pyrrolidine and dichloroacetyl | Low |

| Stereocenters | Presence of stereocenters increases the score | None present in the structure | Low |

| Non-standard Ring Systems | Fused or bridged rings increase the score | Contains a simple, common five-membered ring (pyrrolidine) | Low |

Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) explore how the chemical structure of a molecule influences its reactivity. By analyzing the electronic and steric properties of a compound, predictions can be made about its behavior in chemical reactions. For this compound, the key structural features governing its reactivity are the amide functional group, the electron-withdrawing nature of the two chlorine atoms, and the pyrrolidine ring.

The central feature of the molecule is the tertiary amide group. Typically, amides are relatively stable and less reactive than other acyl compounds due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the presence of two chlorine atoms on the alpha-carbon significantly alters this reactivity. The chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the amide bond more susceptible to nucleophilic attack and subsequent hydrolysis compared to a non-halogenated analogue like 1-acetylpyrrolidine.

The pyrrolidine ring itself is generally stable. Its primary influence on reactivity is steric, potentially hindering the approach of bulky nucleophiles to the carbonyl carbon. Computational studies, such as mapping the electrostatic potential, would likely show a significant region of positive potential (electron deficiency) around the carbonyl carbon, confirming its status as the primary site for nucleophilic attack.

Table 2: Analysis of Structure-Reactivity Relationships in this compound

| Structural Feature | Electronic/Steric Effect | Predicted Impact on Reactivity |

|---|---|---|

| Amide Carbonyl Group | Electrophilic site | Primary target for nucleophilic attack. |

| Dichloroacetyl Moiety | Strong inductive electron-withdrawal (-I effect) | Increases the electrophilicity of the carbonyl carbon, activating it towards nucleophiles. |

| Nitrogen Lone Pair | Resonance donation into the carbonyl | Partially delocalizes, contributing to the stability of the amide bond, but this effect is counteracted by the chlorine atoms. |

Applications of 1 Dichloroacetyl Pyrrolidine in Advanced Organic Synthesis

As a Precursor for Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and natural products. tandfonline.com The pyrrolidine (B122466) ring, in particular, is a privileged structure in drug discovery. nih.gov The transformation of pre-functionalized pyrrolidines into more complex systems is a common strategy in medicinal chemistry.

Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines often begins with readily available precursors, such as proline. mdpi.com While the closely related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a well-documented and critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, specific research detailing the use of 1-(dichloroacetyl)-pyrrolidine as a direct precursor for other substituted pyrrolidines is not widely reported. beilstein-journals.orgnih.govnih.gov The dichloroacetyl group's electronic and steric properties differ from the monochloroacetyl group, which would influence its reactivity and potential applications as a synthetic precursor.

Construction of Bicyclic and Polycyclic Pyrrolidine Derivatives

The construction of bicyclic and polycyclic frameworks containing a pyrrolidine ring is of significant interest for exploring three-dimensional chemical space in drug design. repec.orgresearchgate.netresearchgate.net Methodologies such as intramolecular cycloadditions or ring-closing metathesis are often employed to build these complex structures. mdpi.com However, literature specifically describing the use of this compound as a starting material for the construction of such bicyclic or polycyclic derivatives is sparse.

Role in Cycloaddition Reactions (e.g., [2+2] cycloadditions forming azetidinones)

The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a primary method for constructing the β-lactam (azetidinone) ring system. mdpi.com In this reaction, ketenes are typically generated in situ from acyl chlorides in the presence of a tertiary amine. chemijournal.com For the synthesis of 3,3-dichloroazetidinones, the standard precursor for the required dichloroketene (B1203229) is dichloroacetyl chloride. mdpi.comnih.gov The amide bond in this compound is significantly less reactive than the acid chloride function of dichloroacetyl chloride, making it an unlikely precursor for generating dichloroketene under typical Staudinger conditions. Consequently, there is no significant evidence in the literature of this compound participating directly in such cycloaddition reactions.

Utilization as a Synthetic Building Block

As a synthetic building block, a molecule must offer a reliable method for its incorporation into a larger structure, bringing with it a desired set of functionalities.

Introduction of the Dichloroacetyl Group into Complex Molecules

The dichloroacetyl group is a feature of certain bioactive molecules and can be introduced to modulate a compound's properties. The most direct and common method for this transformation is acylation using dichloroacetyl chloride or dichloroacetic anhydride. Amides, such as this compound, are generally poor acylating agents due to the lower reactivity of the amide carbonyl compared to an acyl chloride. Therefore, its use as a reagent to transfer the dichloroacetyl group to other molecules is not a standard or documented synthetic strategy.

Formation of Amide Linkages in Polymeric or Supramolecular Structures

Polyamides are polymers linked by amide bonds, with well-known examples including Nylon and Kevlar. Their synthesis typically involves the condensation of diamines with dicarboxylic acids or diacyl chlorides. For a molecule like this compound to act as a monomer in polymerization, it would need to possess at least two reactive functional groups to enable chain growth. As it contains only one amide linkage and lacks other reactive sites for polymerization under standard conditions, its use as a building block for forming amide linkages in polymeric or supramolecular structures is not described in the literature.

Role in Catalyst Development (e.g., as a ligand component)

The pyrrolidine scaffold is a cornerstone in the development of chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com Its rigid five-membered ring structure allows for the precise positioning of substituents, which can create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction. mdpi.comresearchgate.net This structural feature is crucial for achieving high levels of stereocontrol in chemical transformations. Pyrrolidine and its derivatives are widely employed as ligands for transition metals and as effective controllers in asymmetric synthesis.

While the pyrrolidine framework is of great importance, specific research detailing the application of this compound itself as a ligand component in catalyst development is not prominent in the existing literature. However, the fundamental components of the molecule—the pyrrolidine ring and the amide group—are both known to participate in metal coordination. Amide functionalities can serve as ligands for transition metals, such as palladium, in the formation of catalytically active complexes. researchgate.net In principle, the nitrogen of the pyrrolidine ring and the oxygen of the dichloroacetyl carbonyl group in this compound could act as a bidentate ligand, but specific applications of this coordination mode in catalysis have not been extensively documented. The development of chiral gold(I) catalysts, for instance, has successfully incorporated C2-symmetric 2,5-diarylpyrrolidine moieties attached to phosphine (B1218219) ligands to create effective chiral binding pockets for enantioselective cycloadditions. nih.gov This highlights the modularity and utility of the pyrrolidine core in designing sophisticated catalytic systems.

Applications in Agrochemical Research (indirect, via dichloroacetyl moiety)

An important indirect application of the chemical structure of this compound lies in the field of agrochemical research, specifically through its core functional group: the dichloroacetyl amide. This moiety is the defining feature of a major class of herbicide safeners, also known as antidotes or protectants. acs.orgmdpi.com These chemical agents are added to herbicide formulations to selectively protect crop plants from herbicide-induced injury without diminishing the herbicide's effectiveness against target weed species. mdpi.comresearchgate.net

The primary mechanism of action for dichloroacetamide safeners involves the enhancement of the crop's natural herbicide detoxification pathways. mdpi.comuiowa.edu The safener molecule, containing the dichloroacetyl group, induces the expression and activity of key metabolic enzymes within the crop. uiowa.edu These enzymes include Glutathione S-transferases (GSTs), cytochrome P450s (P450s), and UDP-glucosyltransferases (UGTs), which are crucial for metabolizing and neutralizing the herbicide before it can cause significant damage to the plant. mdpi.comuiowa.edu For example, GSTs catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic and facilitating its sequestration within the plant cell. uiowa.edu

While this compound is not itself a commercialized herbicide safener, its structure contains the essential dichloroacetyl amide group responsible for this protective activity. Research in this area focuses on various N-substituted dichloroacetamides to optimize efficacy for different crops and herbicides. The study of compounds like this compound can provide insights into the structure-activity relationships that govern the safening effect.

Below is a table of representative dichloroacetamide safeners and their applications:

| Safener Name | Associated Herbicide(s) | Protected Crop(s) |

| Benoxacor | S-metolachlor, other chloroacetanilides | Maize (Corn) |

| Dichlormid | Acetochlor, Thiocarbamates (e.g., EPTC) | Maize (Corn) |

| Furilazole | Acetochlor, other chloroacetanilides | Maize (Corn), Sorghum |

| AD-67 | Thiocarbamates | Maize (Corn) |

This table presents examples of common dichloroacetamide safeners and their uses in agriculture. acs.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(dichloroacetyl)-pyrrolidine likely involves the acylation of pyrrolidine (B122466) with dichloroacetyl chloride or a related activated derivative. While effective, this approach often relies on stoichiometric reagents and organic solvents. Future research should pivot towards greener and more efficient synthetic strategies that align with the principles of sustainable chemistry. nih.govhumanjournals.com

Key areas for exploration include:

Catalyst-Free and Solvent-Free Conditions: Research into performing the N-acylation reaction under solvent-free or aqueous conditions would significantly improve the environmental footprint of the synthesis. orientjchem.org Methods utilizing microwave irradiation or mechanochemistry could offer enhanced reaction rates and reduced energy consumption. nih.gov

Electrochemical Synthesis: Electrochemical methods present an opportunity to generate the activated acyl species in situ from dichloroacetic acid, avoiding the use of hazardous halogenating agents like thionyl chloride. rsc.org This approach, particularly in aqueous media, represents a frontier in sustainable amide bond formation. rsc.org

Biocatalytic and Chemoenzymatic Routes: The use of enzymes, such as lipases, for N-acylation offers high selectivity under mild conditions. A chemoenzymatic strategy could involve the enzymatic acylation of pyrrolidine or a precursor, potentially enabling asymmetric synthesis of chiral derivatives. acs.org

Continuous Flow Synthesis: Migrating the synthesis to a continuous flow platform can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. Flow chemistry is particularly advantageous for managing exothermic reactions and integrating purification steps seamlessly. amidetech.comrsc.org

| Synthesis Strategy | Potential Advantages | Relevant Research Area |

| Aqueous N-acylation | Reduced organic solvent waste, improved safety. | Green Chemistry |

| Electrochemical Methods | Avoids hazardous reagents, mild conditions. | Electrosynthesis |

| Biocatalysis | High selectivity, environmentally benign. | Enzymatic Synthesis |

| Continuous Flow | Enhanced safety, scalability, and control. | Process Chemistry |

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely defined by its amide bond, the α,α-dichlorocarbonyl moiety, and the pyrrolidine ring. Future research can focus on leveraging these features in novel chemical transformations.

Transformations of the Dichloromethyl Group: The gem-dichloro group is a versatile synthetic handle. Research could explore its selective reduction to a monochloro or methyl group, or its conversion into other functional groups such as aldehydes, ketones, or thiols. researchgate.netresearchgate.net These transformations would generate a library of novel pyrrolidine derivatives from a single precursor. Reductive dechlorination, for instance, can yield monochloro-analogues which may possess distinct biological activities. nih.gov

Pyrrolidine Ring as a Catalytic Scaffold: The pyrrolidine nucleus is a cornerstone of organocatalysis, particularly in promoting asymmetric reactions through enamine or iminium ion activation. nih.gov Future work could investigate this compound and its derivatives as catalysts or ligands in asymmetric synthesis. The dichloroacetyl group could modulate the steric and electronic properties of the pyrrolidine catalyst, potentially tuning its activity and selectivity. nih.gov

Dehydrogenation to Pyrrole Derivatives: Recent advances have shown that pyrrolidines can be catalytically dehydrogenated to form pyrroles, which are valuable N-heterocycles. acs.org Applying such methods to this compound could provide a direct route to 1-(dichloroacetyl)-pyrrole, a potentially useful building block in medicinal chemistry and materials science.

Enzymatic Derivatization: Biotransformation studies could uncover novel metabolites with interesting properties. nih.gov Enzymes could catalyze reactions such as hydroxylation of the pyrrolidine ring or dechlorination of the acyl group, offering pathways to compounds not easily accessible through traditional synthesis. acs.org

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools to accelerate research by predicting molecular properties and guiding experimental design, thereby reducing the need for extensive trial-and-error synthesis. xtalpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the conformational landscape of this compound, understand the rotational barrier of the N-C(O) bond, and model the transition states of potential reactions. This insight can help rationalize its reactivity and guide the development of new catalytic transformations.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for a series of this compound derivatives, QSAR models can be developed. These statistical models correlate structural features with activity, enabling the prediction of the potency of virtual compounds and prioritizing the synthesis of the most promising candidates. jchemlett.com

Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of this compound in different environments, such as in solution or at the interface of a material. If the molecule is investigated as a potential drug candidate, MD simulations can model its interaction with a biological target, providing insights into its binding mode and affinity. nih.gov

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, bond rotation barriers |

| QSAR | Virtual screening, lead optimization | Biological activity, toxicity |

| Molecular Dynamics (MD) | Binding studies, material interactions | Binding affinity, conformational changes |

Unconventional Applications in Materials Science or Chemical Engineering

While N-acylpyrrolidines are primarily studied in a biochemical or medicinal context, their structural motifs hold potential for materials science.

Functional Monomers for Polymer Synthesis: this compound could be investigated as a monomer or a precursor to a monomer for creating novel polymers. The pyrrolidine ring can impart unique solubility and thermal properties, while the dichloroacetyl group serves as a site for post-polymerization modification. Polymers incorporating this unit could find applications as functional coatings, separation membranes, or hydrogels. nih.govmdpi.com

Porous Organic Polymers (POPs): The pyrrolidine moiety can be incorporated into the framework of porous organic polymers to create heterogeneous catalysts. uva.esrsc.org A polymer network built from or functionalized with this compound could act as a recyclable catalyst or as a scaffold for capturing specific molecules. The microporous environment of such materials can mimic enzyme pockets, enhancing catalytic efficiency. uva.es

Stimuli-Responsive Materials: Polymers containing pyrrolidine units have been shown to exhibit stimuli-responsive behavior, such as pH-dependent swelling. nih.gov Incorporating the this compound unit could lead to new "smart" materials that respond to multiple stimuli, with potential applications in drug delivery or as chemical sensors. nih.gov

Integration with Automated Synthesis and Machine Learning Platforms

The synergy between automated synthesis and machine learning (ML) is revolutionizing chemical discovery. This "closed-loop" or "self-driving laboratory" approach can rapidly accelerate the exploration of the chemical space surrounding this compound. ucla.edu

High-Throughput Experimentation (HTE): An automated synthesis platform could rapidly generate a library of analogues by reacting various substituted pyrrolidines with dichloroacetic acid derivatives, or by performing diverse transformations on the parent molecule. rsc.org This would allow for the rapid screening of properties and the generation of large datasets.

Machine Learning for Reaction Optimization: ML algorithms can be trained on data from HTE to predict the optimal conditions for a given reaction, minimizing byproduct formation and maximizing yield. pku.edu.cn This is particularly valuable for complex multi-component reactions or for fine-tuning catalytic processes.

Predictive Models for Property Design: By combining an automated synthesis workflow with high-throughput property screening, a comprehensive dataset can be generated. ML models trained on this data can then predict the properties (e.g., solubility, catalytic activity, biological effect) of new, virtual derivatives. researchgate.net This predictive power allows researchers to prioritize the synthesis of only the most promising compounds, drastically accelerating the design-build-test-learn cycle. amidetech.comresearchgate.net

This integrated approach would enable the systematic exploration of the structure-property landscape of this compound derivatives, leading to the discovery of novel molecules with tailored functions for applications in medicine, catalysis, or materials science.

Q & A

Basic: What are the recommended synthetic protocols for 1-(Dichloroacetyl)-pyrrolidine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves acylation of pyrrolidine using dichloroacetyl chloride under inert conditions. A stepwise approach includes:

- Reaction Setup : Dissolve pyrrolidine in anhydrous dichloromethane (DCM) and add dichloroacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., over-acylation) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

- Yield Optimization : Maintain stoichiometric control (1:1.1 pyrrolidine:dichloroacetyl chloride) and use molecular sieves to scavenge HCl byproducts, improving purity to >95% .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Prepare samples in deuterated DMSO or CDCl₃. Key signals include:

- ¹H NMR : Pyrrolidine ring protons (δ 1.8–2.1 ppm, multiplet) and dichloroacetyl CH (δ 4.3–4.5 ppm, singlet) .

- ¹³C NMR : Carbonyl carbon (δ 165–170 ppm) and pyrrolidine carbons (δ 25–50 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., Cl% ~34.8% for C₆H₉Cl₂NO) to confirm stoichiometry .

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and N–H bending (if present) .

Advanced: How does the dichloroacetyl group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

The dichloroacetyl moiety enhances electrophilicity due to electron-withdrawing Cl atoms, making the carbonyl carbon susceptible to nucleophilic attack.

- Mechanistic Studies : Use kinetic experiments (e.g., reaction with amines or thiols) monitored by HPLC to compare rates with mono- or non-chlorinated analogs.

- Electronic Effects : Computational modeling (DFT) reveals reduced electron density at the carbonyl carbon (LUMO analysis), corroborating experimental reactivity trends .

- Steric Considerations : X-ray crystallography (as in spirooxindole-pyrrolidine derivatives) shows minimal steric hindrance, favoring SN2 mechanisms .

Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

Methodological Answer:

Discrepancies arise from solvent polarity, temperature, and impurities.

- Standardization : Use USP-grade solvents and conduct parallel experiments at 25°C. For example:

- Polar Solvents : Solubility in DMSO (~50 mg/mL) vs. methanol (~20 mg/mL) .

- Non-Polar Solvents : Limited solubility in hexane (<1 mg/mL) .

- Analytical Validation : Confirm solubility via gravimetric analysis after vacuum filtration to remove undissolved particulates .

Basic: What are common by-products during synthesis, and how are they identified?

Methodological Answer:

- By-Products : Include unreacted pyrrolidine, over-acylated species (e.g., 1,3-dichloroacetyl-pyrrolidine), and HCl adducts.

- Detection :

- TLC : Compare Rf values against pure standards.

- GC-MS : Identify low-molecular-weight by-products (e.g., dichloroacetic acid) via retention indices .

- HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 72 hours. Analyze degradation via HPLC (e.g., hydrolysis to dichloroacetic acid at pH >10) .

- Thermal Stability : Use DSC/TGA to determine decomposition onset temperatures (~150°C) .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-Vis light to detect chloro-group cleavage .

Advanced: How can computational models predict biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., MAO enzymes) based on spirooxindole-pyrrolidine structural analogs .

- QSAR Modeling : Derive electronic descriptors (e.g., logP, polar surface area) from experimental data to predict bioavailability and toxicity .

- MD Simulations : Analyze conformational stability in aqueous environments to guide derivatization (e.g., adding hydrophilic groups) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatility.

- Waste Disposal : Quench residual dichloroacetyl chloride with ice-cold sodium bicarbonate before disposal .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.